molecular formula C11H19BN2O2 B3013180 1,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2223043-80-7

1,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B3013180
CAS RN: 2223043-80-7
M. Wt: 222.1
InChI Key: RLFVYYOHIPWPAB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . It also contains a boronic ester group, which is often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically prepared by reaction of the corresponding aryl or alkyl halides with trialkyl borates . Pyrazole derivatives can be synthesized through a variety of methods, including the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring substituted with a methyl group at the 1 and 4 positions, and a boronic ester group at the 3 position .


Chemical Reactions Analysis

In general, boronic esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . Pyrazole rings can participate in various reactions depending on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

While specific properties for this compound are not available, boronic esters are typically stable and can be stored at room temperature . Pyrazoles are generally stable under normal conditions .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in many biologically active compounds .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Anticancer Drugs

In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Nuclear Magnetic Resonance Characterization

The compound can be characterized by means of nuclear magnetic resonance .

Borylation in Organic Chemistry

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-7-14(6)13-9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVYYOHIPWPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

2223043-80-7
Record name 1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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